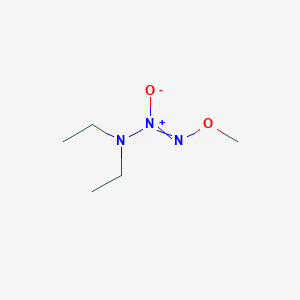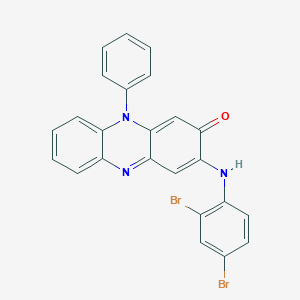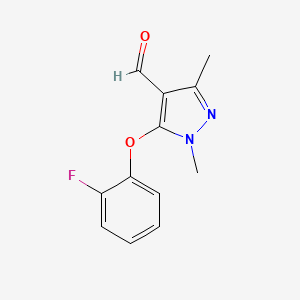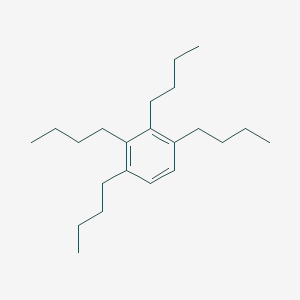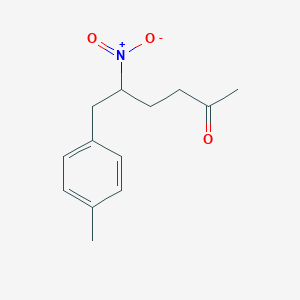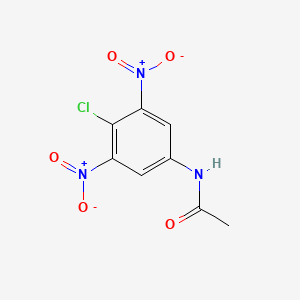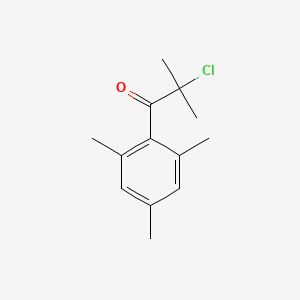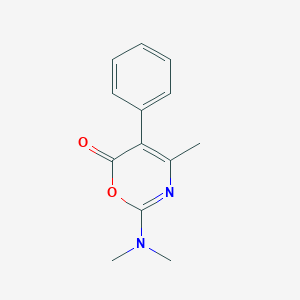![molecular formula C17H17N3 B14320883 2,2'-Bipyridine, 4-methyl-4'-[2-(1H-pyrrol-1-yl)ethyl]- CAS No. 104119-85-9](/img/structure/B14320883.png)
2,2'-Bipyridine, 4-methyl-4'-[2-(1H-pyrrol-1-yl)ethyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Bipyridine, 4-methyl-4’-[2-(1H-pyrrol-1-yl)ethyl]-: is a complex organic compound that belongs to the bipyridine family. This compound is characterized by its unique structure, which includes two pyridine rings connected by a single bond, with additional functional groups such as a methyl group and a pyrrole ring. It is widely used in coordination chemistry due to its ability to form stable complexes with various metal ions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Bipyridine, 4-methyl-4’-[2-(1H-pyrrol-1-yl)ethyl]- typically involves the following steps:
Formation of the Bipyridine Core: The bipyridine core can be synthesized through a coupling reaction of two pyridine rings. This can be achieved using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Introduction of the Methyl Group: The methyl group can be introduced through a Friedel-Crafts alkylation reaction, where the bipyridine core is treated with a methylating agent in the presence of a Lewis acid catalyst.
Attachment of the Pyrrole Ring: The pyrrole ring can be attached through a nucleophilic substitution reaction, where the bipyridine core is reacted with a pyrrole derivative under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the pyrrole ring or the methyl group is oxidized to form corresponding oxides.
Reduction: Reduction reactions can occur, particularly at the pyridine rings, leading to the formation of reduced bipyridine derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyridine rings or the pyrrole ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions under basic conditions.
Major Products:
Oxidation: Oxidized derivatives of the pyrrole ring or methyl group.
Reduction: Reduced bipyridine derivatives.
Substitution: Substituted bipyridine or pyrrole derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Coordination Chemistry: The compound is widely used as a ligand in the formation of metal complexes. These complexes are studied for their optical and electronic properties.
Catalysis: Metal complexes of this compound are used as catalysts in various organic reactions, including oxidation and hydrogenation reactions.
Biology and Medicine:
Drug Development: The compound and its derivatives are explored for their potential as therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Biological Probes: Metal complexes of this compound are used as probes for studying biological processes and detecting biomolecules.
Industry:
Material Science: The compound is used in the development of advanced materials, such as conductive polymers and organic semiconductors.
Environmental Science: Metal complexes of this compound are used in environmental monitoring and remediation processes.
Mecanismo De Acción
The mechanism of action of 2,2’-Bipyridine, 4-methyl-4’-[2-(1H-pyrrol-1-yl)ethyl]- involves its ability to form stable complexes with metal ions. These metal complexes can interact with various molecular targets and pathways, leading to their observed effects. For example, in catalysis, the metal center in the complex can facilitate the activation of substrates and promote the desired chemical transformations.
Comparación Con Compuestos Similares
2,2’-Bipyridine: A simpler bipyridine derivative without additional functional groups.
4,4’-Dimethyl-2,2’-bipyridine: A bipyridine derivative with two methyl groups.
4,4’-Dimethoxy-2,2’-bipyridine: A bipyridine derivative with two methoxy groups.
Uniqueness: 2,2’-Bipyridine, 4-methyl-4’-[2-(1H-pyrrol-1-yl)ethyl]- is unique due to the presence of both a methyl group and a pyrrole ring. This unique structure enhances its ability to form stable metal complexes and provides additional sites for chemical modifications, making it a versatile compound in various applications.
Propiedades
Número CAS |
104119-85-9 |
|---|---|
Fórmula molecular |
C17H17N3 |
Peso molecular |
263.34 g/mol |
Nombre IUPAC |
2-(4-methylpyridin-2-yl)-4-(2-pyrrol-1-ylethyl)pyridine |
InChI |
InChI=1S/C17H17N3/c1-14-4-7-18-16(12-14)17-13-15(5-8-19-17)6-11-20-9-2-3-10-20/h2-5,7-10,12-13H,6,11H2,1H3 |
Clave InChI |
VCJKHMVOPXBPJX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC=C1)C2=NC=CC(=C2)CCN3C=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(Propan-2-yl)tellanyl]dodecane](/img/structure/B14320802.png)
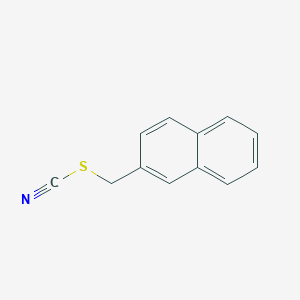
![Phenol, 2-[(undecylamino)methyl]-](/img/structure/B14320808.png)
![4-Ethyl-1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14320813.png)

![2-[(Trimethylsilyl)methyl]prop-2-en-1-yl trifluoroacetate](/img/structure/B14320851.png)
